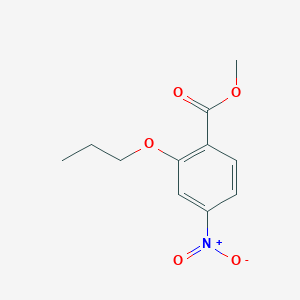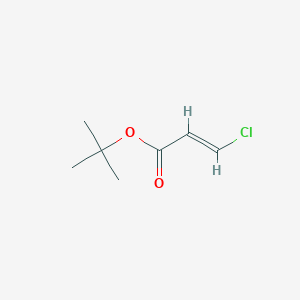
tert-Butyl 3-chloroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloroacrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group attached to the acrylate moiety, with a chlorine atom substituted at the 3-position of the acrylate
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloroacrylate can be synthesized through several methods. One common approach involves the esterification of 3-chloroacrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl 3-chloroacrylate with tert-butyl alcohol, using a base catalyst to facilitate the exchange of ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted acrylates.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalo or halo-substituted products.
Polymerization: The acrylate group can undergo radical polymerization to form polyacrylates, which are useful in the production of coatings, adhesives, and other polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Acid catalysts for esterification, base catalysts for transesterification, radical initiators for polymerization
Major Products Formed:
- Substituted acrylates
- Dihalo or halo-substituted acrylates
- Polyacrylates
Scientific Research Applications
tert-Butyl 3-chloroacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyacrylates, which are employed in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Studies: Researchers use this compound to study the effects of acrylate derivatives on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the acrylate moiety makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in polymerization reactions, the acrylate group undergoes radical initiation, leading to the formation of polymer chains.
Comparison with Similar Compounds
tert-Butyl 3-chloroacrylate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 3-chloroacrylate: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
Ethyl 3-chloroacrylate: Similar to methyl 3-chloroacrylate but with an ethyl group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of the tert-butyl group and the chlorine atom, which imparts specific reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
tert-butyl (E)-3-chloroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOOFJJIWQNQCS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
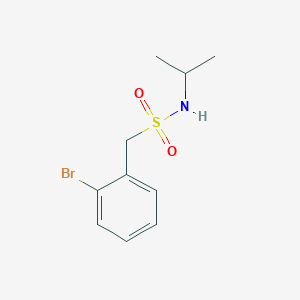
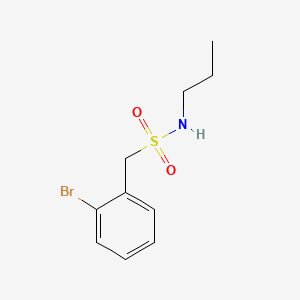
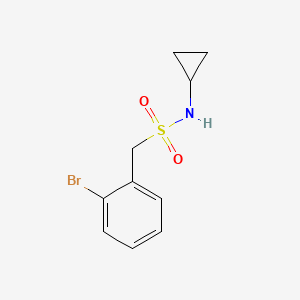
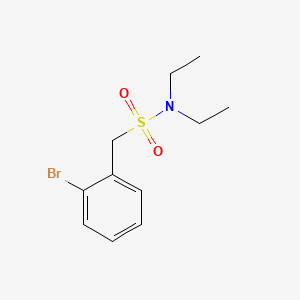
![1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B8203063.png)
![tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate](/img/structure/B8203068.png)
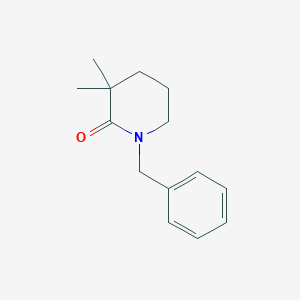
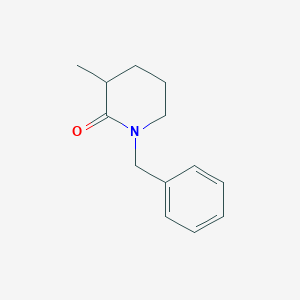
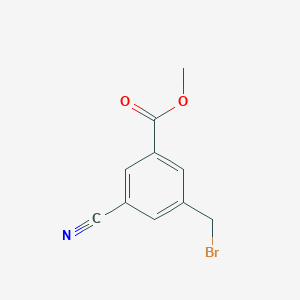
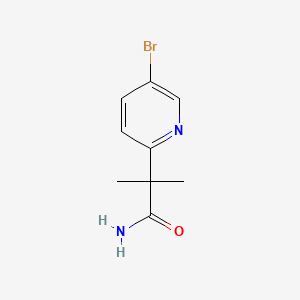
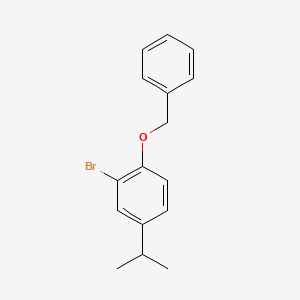
![tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate](/img/structure/B8203096.png)
![tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate](/img/structure/B8203110.png)
